A Comprehensive Technical Guide to the Synthesis and Application of N-Iodomorpholine Hydriodide
A Comprehensive Technical Guide to the Synthesis and Application of N-Iodomorpholine Hydriodide
This guide provides an in-depth exploration of N-Iodomorpholine hydriodide (NIMH), a significant reagent in modern organic synthesis. First prepared in 1943, this compound has evolved from a basic iodinating agent to a versatile tool in complex chemical transformations.[1] We will delve into the fundamental principles of its synthesis, compare traditional and contemporary methodologies, detail its critical applications, and underscore the stringent safety protocols required for its handling. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this powerful synthetic intermediate.
Foundational Chemistry and Properties
N-Iodomorpholine hydriodide (CAS No: 120972-13-6) is the adduct of morpholine and iodine, forming a hydriodide salt.[1] Its utility stems from the polarized and relatively weak Nitrogen-Iodine (N-I) bond, which allows it to function as an effective electrophilic iodinating agent.[1] The lone pair of electrons on the nitrogen atom in the morpholine ring interacts with molecular iodine, leading to the formation of a charge-transfer complex, a key step in its synthesis.[2][3] Spectroscopic studies have confirmed a 1:1 stoichiometry in this donor-acceptor interaction.[2][3]
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₉I₂NO | [1] |
| Molecular Weight | 340.93 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 92-96 °C | [5] |
| CAS Number | 120972-13-6 | [1] |
| Storage Temperature | 2-8°C | [4] |
Synthesis Methodologies: From Benchtop to Flow
The synthesis of N-Iodomorpholine hydriodide is fundamentally achieved through the direct reaction of morpholine with iodine.[1] However, the approach to this reaction has evolved to optimize yield, purity, and safety.
Traditional Batch Synthesis: The Foundational Protocol
The classical and most direct method involves the reaction of morpholine and molecular iodine in an alcoholic solvent at ambient temperature.[1] This approach remains valuable for its simplicity and accessibility in standard laboratory settings.
Causality and Rationale:
-
Solvent Choice: Alcoholic solvents like methanol are used to dissolve both the morpholine and iodine, facilitating a homogeneous reaction environment.
-
Stoichiometry: A 1:1 molar ratio of morpholine to iodine is typically employed, reflecting the stoichiometry of the charge-transfer complex formed.[1][2][3]
-
Temperature Control: The reaction is sufficiently exothermic that it proceeds efficiently at room temperature, avoiding the need for heating and minimizing potential side reactions or decomposition.[1]
Detailed Experimental Protocol:
-
In a well-ventilated fume hood, prepare a solution of morpholine (e.g., 0.87 mL, 10 mmol) in methanol (40 mL) in a suitable reaction flask equipped with a magnetic stirrer.
-
Slowly add solid iodine (e.g., 2.54 g, 10 mmol) portion-wise to the stirred morpholine solution.
-
Observe the formation of a precipitate as the N-Iodomorpholine hydriodide product is formed.
-
Continue stirring at room temperature for a designated period (typically 1-2 hours) to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., methanol or ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-Iodomorpholine hydriodide.
Reaction Mechanism Diagram:
Caption: Reaction pathway for the synthesis of NIMH.
Continuous Flow Synthesis: A Modern Approach
For enhanced efficiency, safety, and scalability, continuous flow synthesis offers a superior alternative.[1] This method involves introducing the reactant solutions into a microreactor or heated coil, allowing for precise control over reaction parameters.[1]
Causality and Rationale:
-
Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with handling potentially hazardous reagents and exothermic reactions.
-
Precise Control: Parameters such as temperature (typically 25-50°C) and residence time (0.5-2 hours) can be meticulously controlled, leading to optimized conversion and minimal side-product formation.[1]
-
Improved Yields: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often resulting in higher yields (consistently exceeding 90-95%) compared to batch processes.[1]
Conceptual Workflow Diagram:
Caption: Conceptual workflow for continuous flow synthesis of NIMH.
Comparison of Synthesis Methods
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Typical Yield | Variable, often lower | Consistently >90-95%[1] |
| Reaction Time | 1-2 hours | 0.5-2 hours (residence time)[1] |
| Temperature Control | Ambient, less precise | Precise (25-50°C)[1] |
| Scalability | Limited | Easily scalable |
| Safety Profile | Higher risk with large scale | Inherently safer |
Safety, Handling, and Storage
N-Iodomorpholine hydriodide is a hazardous substance and must be handled with appropriate precautions.[6] Its hazards are similar to its components, hydrogen iodide (a strong acid) and iodine (an irritant).[1]
GHS Hazard Classification: [6]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE): [6]
-
Eye Protection: Chemical safety glasses and a face shield are required.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated fume hood to avoid breathing dust or vapors.
-
Skin and Body Protection: Wear a lab coat or protective clothing.
First Aid Measures: [6]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[6]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[4]
Applications in Modern Organic Synthesis
N-Iodomorpholine hydriodide is a valuable reagent due to its dual functionality as both a potent iodinating agent and a catalyst.[1]
4.1. As an Iodinating Reagent: It serves as a convenient and effective source of electrophilic iodine for introducing iodine atoms into organic molecules.[1] Notable applications include:
-
Synthesis of Iodo-1,4-naphthoquinones: Used to prepare biologically significant quinone derivatives.[7]
-
Iodination of Alkynes: Employed in the iodination of terminal alkynes, such as converting (4-ethynylphenyl)diphenylphosphine oxide to its iodoethynyl derivative.
-
Preparation of Supramolecular Structures: Utilized in the synthesis of silver bis(pyrazolyl)-methane complex-based architectures.
4.2. As a Catalyst: The compound can also act as a catalyst in various organic transformations, enhancing reaction rates and yields.[1]
-
Oxidative Amination: It has been used as a catalyst for the synthesis of 2-Aminobenzoxazoles.[1]
Conclusion
N-Iodomorpholine hydriodide is a reagent of significant utility, bridging classical synthesis with modern applications. Its preparation via direct reaction of morpholine and iodine is straightforward, with continuous flow methods now offering a safer and more efficient route for production. Its role as a versatile iodinating agent and catalyst ensures its continued relevance in the synthesis of pharmaceuticals, complex organic molecules, and advanced materials. Adherence to strict safety protocols is paramount to harnessing its synthetic power responsibly. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this important compound into their synthetic strategies.
References
- N-Iodomorpholine hydriodide | 120972-13-6. Smolecule.
- Safety Data Sheet - N-Iodomorpholine hydriodide. Angene Chemical.
- Spectroscopic analysis of charge transfer complexes between morpholine and iodine. PubMed.
- Reactions of Iodine—Amine Complexes with Unsaturated Compounds. II. An Investigation of the Scope of the Reaction with the Iodine—Morpholine Complex. Journal of the American Chemical Society.
- N-Iodomorpholine 97 | 120972-13-6. Sigma-Aldrich.
- Spectrophotometric studies on charge transfer complex of iodine with morpholine. PJSIR.
- Understanding of amine-iodine reagents reactivity.
- Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex.
- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.
- N-Iodomorpholine hydriodide 97% | 120972-13-6. Sigma-Aldrich.
- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.
- N-Iodomorpholine 97 120972-13-6. Sigma-Aldrich.
- N-IodoMorpholine hydriodide. Chongqing Chemdad Co., Ltd.
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